molecular formula C22H28N2O4 B12824618 methyl (E)-2-[(3S,6'R,7'R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl (E)-2-[(3S,6'R,7'R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No.: B12824618
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-GMYWUYDJSA-N
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Description

Methyl (E)-2-[(3S,6’R,7’R)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is a complex organic compound with a unique spiro structure. This compound is characterized by its indole and indolizine moieties, which are fused together in a spiro configuration. The presence of an ethyl group and a methoxyprop-2-enoate ester further adds to its structural complexity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of methyl (E)-2-[(3S,6’R,7’R)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves multiple steps. The synthetic route typically starts with the preparation of the indole and indolizine precursors. These precursors are then subjected to a series of reactions, including condensation, cyclization, and esterification, to form the final spiro compound. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Methyl (E)-2-[(3S,6’R,7’R)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyprop-2-enoate ester group, leading to the formation of different ester derivatives.

    Cyclization: The indole and indolizine moieties can undergo cyclization reactions to form more complex ring structures.

Scientific Research Applications

Methyl (E)-2-[(3S,6’R,7’R)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (E)-2-[(3S,6’R,7’R)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets. The indole and indolizine moieties can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways by binding to specific proteins and altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Methyl (E)-2-[(3S,6’R,7’R)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of methyl (E)-2-[(3S,6’R,7’R)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate lies in its spiro configuration and the presence of both indole and indolizine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (E)-2-[(3S,6'R,7'R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19?,22-/m0/s1

InChI Key

DAXYUDFNWXHGBE-GMYWUYDJSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@@]3(C2C[C@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

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